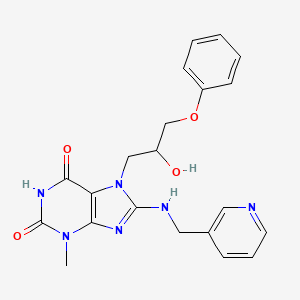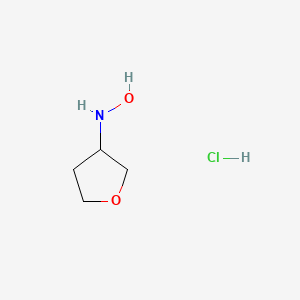
N-(oxolan-3-yl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(oxolan-3-yl)hydroxylamine hydrochloride typically involves the reaction of oxolane (tetrahydrofuran) with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(oxolan-3-yl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(oxolan-3-yl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(oxolan-3-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-(oxolan-3-yl)hydroxylamine hydrochloride can be compared with other hydroxylamine derivatives, such as:
- N-methylhydroxylamine hydrochloride
- N-ethylhydroxylamine hydrochloride
- N-phenylhydroxylamine hydrochloride
These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications. This compound is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(oxolan-3-yl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-5-4-1-2-7-3-4;/h4-6H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRVJCVHYZLBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
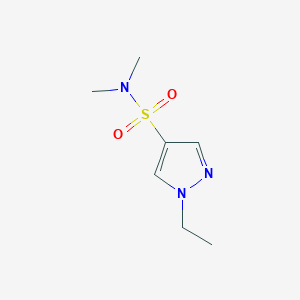

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B2932718.png)
![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2932721.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)
![1-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2932723.png)
![3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2932725.png)
![4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2932726.png)

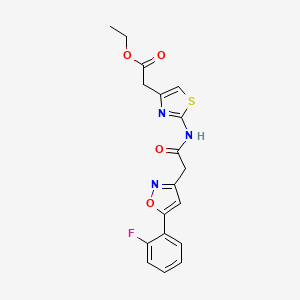
![N-{[(3,4-dichlorophenyl)carbamoyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2932733.png)
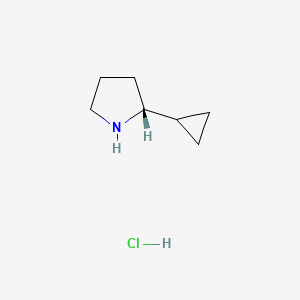
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2932735.png)
